molecular formula CH2CoO4 B144224 Cobalt(II) carbonate hydrate CAS No. 137506-60-6

Cobalt(II) carbonate hydrate

Cat. No.: B144224
CAS No.: 137506-60-6
M. Wt: 136.96 g/mol
InChI Key: JLAIPADPFFTYLP-UHFFFAOYSA-L
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Description

Cobalt(II) carbonate hydrate, with the chemical formula CoCO₃·xH₂O, is a hydrated inorganic compound characterized by its pink to violet crystalline structure . It is commonly synthesized via hydrothermal methods and serves as a precursor for cobalt oxide (Co₃O₄) through thermal decomposition . The compound exhibits a three-dimensional (3D) microstructure, providing a high specific surface area ideal for gas adsorption and catalytic applications . However, its intrinsic low electrical conductivity limits standalone use in electronic or sensing applications, necessitating composite formation with conductive materials like reduced graphene oxide (RGO) .

Key properties include:

  • Molecular weight: 136.94 g/mol (anhydrous basis)
  • Solubility: Insoluble in water
  • Hazards: Harmful if inhaled, causes skin/eye irritation, and may induce respiratory sensitization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) carbonate hydrate can be synthesized by combining solutions of cobalt(II) sulfate and sodium bicarbonate. The reaction proceeds as follows: [ \text{CoSO}_4 + 2 \text{NaHCO}_3 \rightarrow \text{CoCO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction is typically carried out at room temperature and results in the precipitation of cobalt(II) carbonate .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting cobalt-containing waste materials or metal cobalt with hydrochloric acid to generate a cobalt chloride solution. Sodium carbonate is then added to precipitate cobalt carbonate, which is subsequently rinsed, centrifuged, and dried to obtain the final product .

Types of Reactions:

    Oxidation: Cobalt(II) carbonate can be oxidized to cobalt(III) oxide (Co₃O₄) upon heating in the presence of oxygen: [ 6 \text{CoCO}_3 + \text{O}_2 \rightarrow 2 \text{Co}_3\text{O}_4 + 6 \text{CO}_2 ]

    Reduction: Cobalt(II) carbonate can be reduced to cobalt(II) oxide (CoO) at high temperatures.

    Substitution: It reacts with mineral acids to form cobalt(II) salts. For example, with hydrochloric acid: [ \text{CoCO}_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} \rightarrow [\text{Co}(\text{H}_2\text{O})_6]\text{Cl}_2 + \text{CO}_2 ]

Common Reagents and Conditions:

    Oxidation: Requires oxygen and elevated temperatures.

    Reduction: Requires high temperatures.

    Substitution: Requires mineral acids such as hydrochloric acid.

Major Products:

Scientific Research Applications

Scientific Research Applications

Cobalt(II) carbonate hydrate has several prominent applications in scientific research:

Catalysis

This compound serves as a precursor to various cobalt-based catalysts, which are crucial in numerous industrial processes, including:

  • Cobalt Carbonyl Production : Used in the synthesis of cobalt carbonyls, which are important in organic reactions.
  • Cobalt Salts : Acts as a source for producing cobalt salts used in catalytic processes.

Material Science

In material science, this compound is utilized for synthesizing transition metal dipicolinates. This involves reactions with dipicolinic acid and 4,4′-bipyridine:

CoCO3+Dipicolinic Acid+4 4 BipyridineTransition Metal Dipicolinate Complex\text{CoCO}_3+\text{Dipicolinic Acid}+\text{4 4 Bipyridine}\rightarrow \text{Transition Metal Dipicolinate Complex}

These complexes have applications in coordination chemistry and materials development.

Battery Manufacturing

Cobalt compounds, including this compound, are integral to the production of lithium-ion batteries due to their excellent electrochemical properties. They enhance battery performance by improving energy density and stability.

Pigments

This compound is also used as an inorganic pigment, particularly in ceramics and glazes. Its vibrant color makes it suitable for decorative pottery and coatings.

Ore Dressing Agent

In hydrometallurgy, this compound plays a role as an ore dressing agent during the extraction of cobalt from its ores.

Micro Fertilizer

Due to its cobalt content, this compound can be used as a micro fertilizer in agriculture, promoting plant growth by providing essential nutrients.

Case Study 1: Catalytic Applications

A study highlighted the effectiveness of cobalt-based catalysts derived from this compound in hydrogenation reactions. The results indicated that these catalysts exhibited high activity and selectivity, making them suitable for industrial applications.

Case Study 2: Battery Performance Enhancement

Research demonstrated that incorporating this compound into lithium-ion batteries improved their charge-discharge cycles significantly compared to batteries without this compound. The study attributed this enhancement to the unique electrochemical properties of cobalt.

Safety Considerations

While cobalt is an essential trace element necessary for human health (as part of vitamin B12), this compound can pose health risks if not handled properly. It may cause skin sensitization and respiratory issues upon inhalation. Therefore, appropriate safety measures should be taken when working with this compound.

Mechanism of Action

The mechanism of action of cobalt(II) carbonate hydrate involves its ability to participate in redox reactions and form coordination complexes. In biological systems, cobalt ions can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. The generation of reactive oxygen species by cobalt compounds is a key factor in their potential therapeutic effects .

Comparison with Similar Compounds

Structural and Compositional Differences

Cobalt(II) Carbonate Hydrate vs. Nickel–Cobalt Carbonate Hydroxide Hydrate

The bimetallic compound Ni₁₋ₓCoₓ(CO₃)₀.₅(OH)·0.11H₂O shares a similar hydrated carbonate-hydroxide structure with this compound but incorporates nickel ions. Synchrotron XRD studies reveal that increasing nickel content distorts oxygen octahedra around metal centers, while cobalt ions remain in low-spin states. In contrast, nickel ions exhibit mixed spin states, enhancing redox activity for supercapacitor applications .

This compound vs. Cobalt Hydroxide (Co(OH)₂)

Cobalt hydroxide (Co(OH)₂ ) lacks carbonate groups and exists as a layered double hydroxide. It demonstrates superior electrochemical energy storage performance but lower thermal stability compared to cobalt carbonate hydrate .

Electronic and Functional Properties

Property This compound Nickel–Cobalt Carbonate Hydroxide Hydrate Cobalt Hydroxide
Conductivity Low (requires RGO composites) Moderate (enhanced by Ni redox activity) Low
Spin State Co²⁺ in low-spin state Co²⁺ (low-spin), Ni²⁺ (mixed-spin) Co²⁺ in high-spin state
Primary Applications Gas sensing (with RGO) Supercapacitors Batteries, catalysts

Biological Activity

Cobalt(II) carbonate hydrate (CoCO₃·xH₂O) is an inorganic compound that has garnered attention for its biological activity, particularly in relation to its role as a trace element in animal nutrition and its potential toxicological effects. This article explores the biochemical properties, mechanisms of action, and relevant case studies that elucidate the biological significance of this compound.

This compound is primarily used as a reagent in various chemical syntheses, including the production of transition metal dipicolinates. It is insoluble in water but reacts readily with mineral acids, leading to the formation of cobalt(II) salts and carbon dioxide. The general reaction can be represented as follows:

CoCO3+2HCl+5H2O[Co H26]2++CO2\text{CoCO}_3+2\text{HCl}+5\text{H}_2\text{O}\rightarrow [\text{Co H}_2\text{O }_6]^{2+}+\text{CO}_2

This reaction highlights its capacity to participate in biochemical pathways where cobalt ions are required, particularly in the synthesis of vitamin B12 (cobalamin) in ruminants and other animals .

Biological Role and Toxicity

Cobalt is an essential trace element for certain organisms, particularly ruminants, where it plays a crucial role in cobalamin synthesis by gut microbiota. This compound serves as a dietary supplement to ensure adequate cobalt levels in animal feed . However, chronic exposure to cobalt compounds has been associated with adverse health effects, including sensitization dermatitis and potential carcinogenicity based on animal studies .

Table 1: Biological Effects of this compound

Effect Description
Essentiality Required for cobalamin synthesis in ruminants
Toxicity Can cause allergic reactions, respiratory issues, and potential cancer risk
Absorption & Excretion Absorbed cobalt is primarily excreted via feces; stored mainly in muscles

Case Studies and Research Findings

  • Animal Studies on Toxicity : A study investigating the acute oral toxicity of this compound in rats reported symptoms such as lethargy and diarrhea following exposure. The LD50 was determined to be relatively low, indicating significant toxicity at higher doses .
  • Precipitation Process Studies : Research conducted by Peng et al. (2020) examined the precipitation of cobalt carbonate crystals from cobalt sulfate solutions. The study utilized various techniques such as Raman spectroscopy and X-ray diffraction to analyze the effects of pH and temperature on the properties of precipitated solids . This research underscores the importance of environmental conditions on the biological activity of cobalt compounds.
  • Nutritional Studies : The European Food Safety Authority (EFSA) evaluated the safety of cobalt(II) carbonate hydroxide as a feed additive. It was concluded that feeding this compound up to authorized limits is safe for target animals, contributing positively to their nutrition without significant health risks .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for cobalt(II) carbonate hydrate in laboratory settings?

this compound is commonly synthesized via wet chemical routes using aqueous solutions of cobalt salts (e.g., cobalt nitrate or chloride) and carbonate precursors (e.g., sodium carbonate). Co-precipitation under controlled pH (7–9) and temperature (60–80°C) is typical to ensure phase purity. For bimetallic variants (e.g., Ni-Co systems), stoichiometric adjustments of metal salt ratios are critical to control composition .

Q. Which analytical techniques are recommended for characterizing purity and structural properties?

  • X-ray diffraction (XRD) : Resolves crystallographic phase and lattice parameters. Synchrotron XRD with Rietveld refinement is preferred for resolving ambiguities in crystal structure .
  • FTIR spectroscopy : Identifies functional groups (e.g., carbonate, hydroxide) and hydration states .
  • Thermogravimetric analysis (TGA) : Quantifies hydrate water content by mass loss upon heating (e.g., 100–300°C for dehydration) .
  • Elemental analysis : Gravimetric or redox titration determines Co²⁺ and oxalate content .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal protective equipment (PPE) : Impermeable gloves, lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity (IARC Group 2B) .
  • Ventilation : Use fume hoods to prevent inhalation of dust.
  • Waste disposal : Classify as hazardous waste; comply with local regulations for cobalt compounds .

Advanced Research Questions

Q. How can synchrotron-based techniques resolve contradictions in reported crystal structures?

Discrepancies in literature (e.g., hydration states, metal coordination) arise from insufficient resolution in lab-grade XRD. Synchrotron XRD paired with Rietveld refinement provides high-precision lattice parameter measurements, distinguishing between isostructural phases (e.g., anhydrous vs. hydrate) . For example, used this approach to confirm oxygen octahedral distortion in Ni-Co systems, resolving prior ambiguities.

Q. What methodologies elucidate electronic properties and spin states of cobalt ions in this compound?

  • X-ray absorption spectroscopy (XAS) : L₃,₂-edge and K-edge XANES determine oxidation states (Co²⁺/Co³⁺) and ligand field splitting (LFS). identified Co²⁺ in low-spin states (LFS ≈ 1.5 eV) and Ni²⁺ in mixed-spin configurations.
  • Magnetic susceptibility measurements : Quantify spin crossover behavior, though oxygen vacancies may complicate interpretations .

Q. How do synthesis parameters (pH, temperature) influence morphology and catalytic activity?

  • pH control : Higher pH (>9) favors hydroxide co-precipitation, altering surface area and defect density.
  • Temperature : Elevated temperatures (80–100°C) promote crystallite growth, reducing porosity but enhancing thermal stability.
  • Morphology optimization : Nanostructured forms (e.g., mesoporous particles) synthesized via templated routes show improved catalytic performance in oxygen evolution reactions (OERs) .

Q. Data Contradiction and Optimization

Q. How should researchers address conflicting reports on thermal stability?

Discrepancies in decomposition temperatures (e.g., 200°C vs. 250°C) often stem from hydration variability or impurities. Standardize TGA protocols:

  • Use inert atmospheres (N₂/Ar) to avoid oxidative side reactions.
  • Cross-validate with mass spectrometry (MS) to detect evolved gases (e.g., CO₂, H₂O) .

Q. What strategies mitigate inconsistencies in electrochemical performance data?

  • Surface passivation : Pre-treat electrodes to remove oxide layers.
  • Defect engineering : Introduce oxygen vacancies via annealing (300–400°C in reducing atmospheres) to enhance conductivity .

Q. Methodological Tables

Technique Application Key Findings Reference
Synchrotron XRD + RietveldCrystal structure refinementResolved Ni/Co site distortions
XANESOxidation state analysisConfirmed Co²⁺ low-spin states
Gravimetric titrationCo²⁺ quantification95–98% recovery in lab-scale syntheses

Properties

IUPAC Name

cobalt(2+);carbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAIPADPFFTYLP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929810
Record name Cobalt(2+) carbonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137506-60-6
Record name Cobalt(2+) carbonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cobalt(II) carbonate hydrate
Cobalt(II) carbonate hydrate
Cobalt(II) carbonate hydrate
Cobalt(II) carbonate hydrate

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